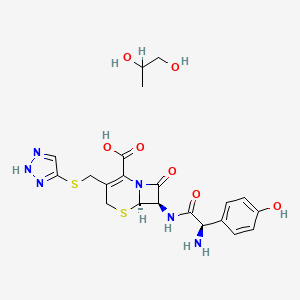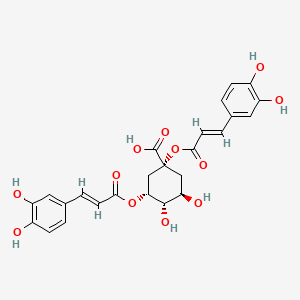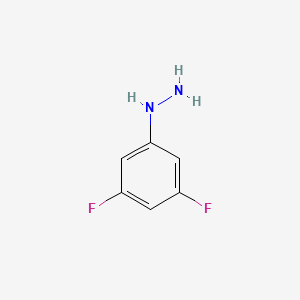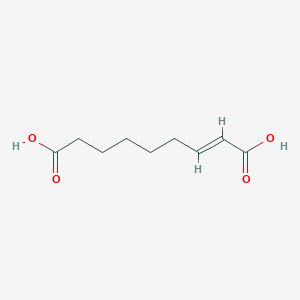
(E)-non-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-non-2-enedioic acid” is an organic compound based on its name. The “E” denotes the configuration of the double bond, indicating that the highest priority groups on each carbon of the double bond are on opposite sides . “Non-2-ene” suggests a nine-carbon chain with a double bond starting at the second carbon. “Dioic acid” indicates the presence of two carboxylic acid groups. Without more specific information, it’s difficult to provide a more detailed description.
Synthesis Analysis
The synthesis of a compound like “(E)-non-2-enedioic acid” would likely involve the formation of a nine-carbon chain, the introduction of a double bond in the E configuration, and the addition of two carboxylic acid groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its exact structure. The presence of a double bond and two carboxylic acid groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this could be analyzed using various techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .科学的研究の応用
Biomedical Research: Nucleic Acid Therapeutics
Summary
In the field of biomedical research, (E)-non-2-enedioic acid has been explored for its potential in nucleic acid therapeutics. This involves the use of modified nucleic acids, or xeno nucleic acids (XNAs), which can offer increased biostability and are amenable to in vitro evolution, accelerating lead discovery .
Methods
The application typically involves the synthesis of XNAs with (E)-non-2-enedioic acid as a backbone modification. These XNAs are then subjected to various in vitro selection processes to identify sequences with desirable therapeutic properties.
Results
Recent studies have shown that XNAs incorporating (E)-non-2-enedioic acid exhibit enhanced resistance to nuclease degradation and improved binding affinity to target molecules, leading to more effective gene regulation and drug delivery systems .
Electrochemistry: Corrosion Inhibition
Summary
Applied electrochemistry has utilized (E)-non-2-enedioic acid for corrosion inhibition, particularly in protecting mild steel in acidic environments .
Methods
The compound is applied as a coating on mild steel surfaces. The effectiveness of the corrosion inhibition is assessed through techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and weight loss measurements.
Results
The presence of (E)-non-2-enedioic acid has shown an inhibition efficiency of over 97%, indicating a significant protective effect against corrosion .
Material Science: Organic Coatings
Summary
In material science, (E)-non-2-enedioic acid is used in the development of organic coatings to enhance protection against corrosion .
Methods
The acid is incorporated into coatings that are applied to various metal surfaces. The performance of these coatings is evaluated under conditions that simulate real-world corrosive environments.
Results
Studies have demonstrated that coatings containing (E)-non-2-enedioic acid significantly improve the lifespan and durability of metals by forming a protective barrier that resists environmental degradation .
Environmental Science: Green Chemistry
Summary
(E)-non-2-enedioic acid plays a role in green chemistry initiatives, where it’s used as a safer alternative to traditional corrosion inhibitors which are often toxic and environmentally harmful .
Methods
The application involves substituting hazardous chemicals with (E)-non-2-enedioic acid in industrial processes. The environmental impact is then assessed through life cycle analysis and toxicity studies.
Results
The switch to (E)-non-2-enedioic acid has resulted in a decrease in toxic waste production and an overall reduction in the ecological footprint of industrial operations .
Analytical Chemistry: Biosensing
Summary
Analytical chemistry benefits from (E)-non-2-enedioic acid in the creation of biosensors for detecting biological molecules .
Methods
The acid is used to modify electrodes or other sensor components, which are then exposed to samples containing target analytes. The interaction between the sensor and the analyte is measured and analyzed.
Results
Biosensors with components derived from (E)-non-2-enedioic acid have shown increased sensitivity and specificity, making them valuable tools for medical diagnostics and environmental monitoring .
Synthetic Biology: Nanostructure Assembly
Summary
In synthetic biology, (E)-non-2-enedioic acid contributes to the assembly of nanostructures used for various applications, including drug delivery and tissue engineering .
Methods
The compound is used to facilitate the self-assembly of biomolecules into nanostructures. This process is often monitored using advanced imaging techniques to observe the formation and stability of the structures.
Results
The resulting nanostructures have demonstrated improved biological stability and efficient cellular uptake, which are critical for their effectiveness in biomedical applications .
This analysis provides a glimpse into the versatile applications of (E)-non-2-enedioic acid in scientific research, showcasing its potential across various fields and its contribution to advancing technology and improving environmental sustainability.
Marine Biotechnology: Seaweed Nutraceuticals
Summary
Marine biotechnology has identified (E)-non-2-enedioic acid as a valuable component in seaweeds, which are explored for their potential as nutraceuticals. These bioactive compounds are known for their health benefits, including antioxidant properties and disease risk reduction .
Methods
The application involves extracting (E)-non-2-enedioic acid from seaweeds and evaluating its efficacy as a functional food ingredient. The extraction methods are optimized for yield and purity, and the bioactivity is assessed through various biochemical assays.
Results
The incorporation of (E)-non-2-enedioic acid from seaweeds into the diet has shown promising results in boosting immunity and potentially aiding in the prevention of diseases like COVID-19 through mechanisms such as ACE inhibition .
Pharmaceutical Development: Topical Formulations
Summary
In pharmaceutical development, (E)-non-2-enedioic acid is being researched for its use in topical formulations, particularly due to its safety profile and potential for multifunctional applications .
Methods
The compound is formulated into creams or ointments and applied to the skin. The formulations are tested for their efficacy in delivering therapeutic effects and their compatibility with skin physiology.
Results
Topical products containing (E)-non-2-enedioic acid have demonstrated effectiveness in providing desired skin benefits while maintaining a good safety margin, making them suitable for various dermatological applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-non-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPUAYMZURQJH-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C/C(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-non-2-enedioic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

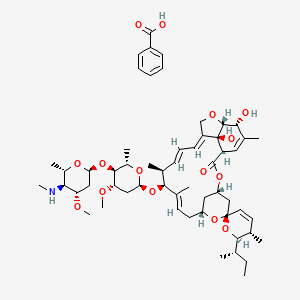
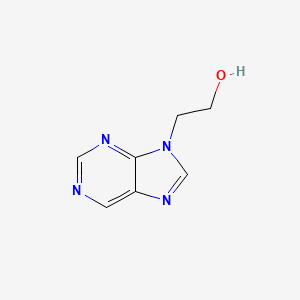
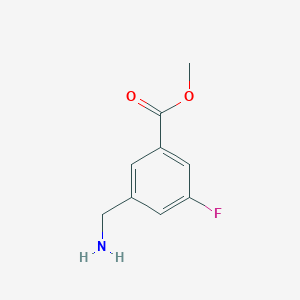
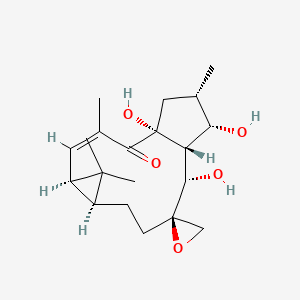
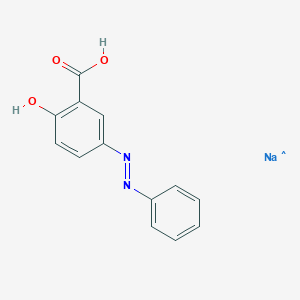
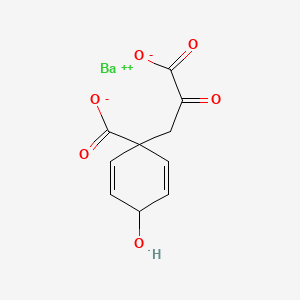
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide](/img/structure/B1148237.png)
